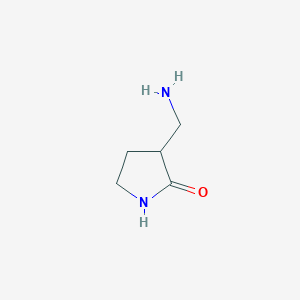

3-(氨甲基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminomethyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .

科学研究应用

3-(Aminomethyl)pyrrolidin-2-one has a wide range of applications in scientific research:

作用机制

Target of Action

It is known that pyrrolidine derivatives, which include 3-(aminomethyl)pyrrolidin-2-one, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown target selectivity characterized by the pyrrolidine ring and its derivatives .

Mode of Action

The mode of action of pyrrolidine derivatives is often influenced by the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Result of Action

Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that these compounds may have various molecular and cellular effects .

Action Environment

The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .

生化分析

Biochemical Properties

3-(Aminomethyl)pyrrolidin-2-one is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The compound’s biochemical properties are influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Cellular Effects

Related pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Molecular Mechanism

It is known that pyrrolidine derivatives can inhibit COX-2 with IC 50 values in the range of 1–8 µM

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrrolidin-2-one can be achieved through several methods:

Amination and Cyclization: Functionalized acyclic substrates can undergo amination and cyclization to form the pyrrolidin-2-one ring.

Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to yield pyrrolidin-2-one.

Ring Expansion: β-lactams or cyclopropylamides can be expanded to form the pyrrolidin-2-one ring.

Industrial Production Methods: Industrial production often involves the use of efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The specific details of industrial methods are proprietary and vary between manufacturers.

化学反应分析

Types of Reactions: 3-(Aminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted pyrrolidin-2-one derivatives.

相似化合物的比较

3-(Aminomethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Pyrrolidine-2-one: A closely related compound with similar structural features but different biological activities.

Pyrrolidine-2,5-diones: These compounds have additional functional groups that confer distinct chemical and biological properties.

Prolinol: Another pyrrolidine derivative with unique stereochemistry and biological profiles.

The uniqueness of 3-(Aminomethyl)pyrrolidin-2-one lies in its specific aminomethyl substitution, which imparts distinct reactivity and biological activity compared to its analogs .

生物活性

3-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparison with structurally similar compounds.

Biological Activities

Research indicates that 3-(Aminomethyl)pyrrolidin-2-one exhibits several significant biological activities:

- Antioxidant Activity : This compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. Its antioxidant properties are attributed to the presence of both amine and carbonyl functional groups, which can donate electrons to neutralize reactive oxygen species.

- COX-2 Inhibition : Studies have demonstrated that derivatives of pyrrolidine, including 3-(Aminomethyl)pyrrolidin-2-one, possess inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The IC50 values for some related compounds range from 1–8 μM, indicating potent inhibition.

- Metal Ion Complexation : The compound can form complexes with metal ions such as nickel(II), leading to the formation of optically active macrocycles. This property suggests potential applications in coordination chemistry and catalysis.

While specific mechanisms of action for 3-(Aminomethyl)pyrrolidin-2-one have not been extensively documented, its biological activities can be inferred from its structural characteristics:

- Binding Affinities : Interaction studies have focused on the compound's binding affinities with various biological targets using techniques such as surface plasmon resonance and molecular docking simulations. These studies are crucial for elucidating the mechanism of action and potential therapeutic effects.

Comparative Analysis

To contextualize the biological activity of 3-(Aminomethyl)pyrrolidin-2-one, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| 2-Pyrrolidinone | Lactam | Carbonyl at position 2 | More stable due to lactam formation |

| 3-Pyrroline | Unsaturated | Double bond between positions 2 and 3 | Increased reactivity due to unsaturation |

| N-Methylpyrrolidinone | Methylated | Methyl group at nitrogen | Enhanced lipophilicity |

| 4-Aminopyrrolidine | Amino | Amino group at position 4 | Different pharmacological profile |

3-(Aminomethyl)pyrrolidin-2-one stands out due to its dual functional groups (amine and carbonyl), which provide unique reactivity patterns not found in these similar compounds.

Case Studies

- In Vivo Studies : A study involving the administration of spermidine trishydrochloride in mice revealed a time-dependent accumulation of metabolites, including N-(3-aminopropyl)pyrrolidin-2-one. This indicates that related compounds may share metabolic pathways that could be exploited for therapeutic purposes .

- Antimicrobial Potential : Research has highlighted the potential of pyrrolidine derivatives in overcoming antibiotic resistance. Some derivatives have shown promising antibacterial activity against resistant strains, suggesting that 3-(Aminomethyl)pyrrolidin-2-one could be further explored in this context .

属性

IUPAC Name |

3-(aminomethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-4-1-2-7-5(4)8/h4H,1-3,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJZQILWVRAKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。